Boc-O-allyl-L-tyrosine
Description
Significance as a Protected Tyrosine Derivative in Advanced Synthesis
Boc-O-allyl-L-tyrosine is a synthetically modified amino acid that serves as a crucial building block in advanced chemical synthesis, particularly in the realm of peptide chemistry. chemimpex.comchemimpex.com The strategic placement of two distinct protecting groups on the L-tyrosine scaffold is central to its utility. The Boc group shields the α-amino functionality, preventing its unwanted participation in reactions such as peptide bond formation until its selective removal is desired. peptide.com This protection is typically stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions. organic-chemistry.org
Simultaneously, the allyl group protects the phenolic hydroxyl group of the tyrosine side chain. This is critical because the unprotected hydroxyl group can be reactive and susceptible to modification during various synthetic steps. peptide.com The allyl group is stable under the acidic and basic conditions commonly used for Boc and Fmoc (9-fluorenylmethyloxycarbonyl) group manipulations, respectively. This orthogonal stability allows chemists to deprotect the amine or the side chain independently, providing precise control over the synthetic sequence. peptide.com This dual-protection scheme makes this compound a highly versatile intermediate for constructing complex peptides and other organic molecules. chemimpex.comchemimpex.com
Overview of its Utility in Expanding the Chemical Repertoire of Biomolecules
The presence of the allyl group on the tyrosine side chain significantly expands the chemical possibilities for modifying biomolecules. chemimpex.com Unlike more conventional protecting groups, the allyl ether can be selectively cleaved under specific, mild conditions, typically involving a palladium catalyst. peptide.com More importantly, the terminal alkene of the allyl group serves as a chemical handle for a variety of subsequent transformations.
This functionality allows for the introduction of a wide array of other chemical moieties through reactions such as olefin cross-metathesis, thiol-ene reactions, and hydroformylation. mdpi.comcam.ac.uk For instance, researchers have utilized the allyl group of this compound in cross-metathesis reactions to conjugate it with other molecules, including fluorescent dyes like BODIPY. mdpi.com This capability to serve as a platform for bioconjugation is invaluable for creating modified peptides with novel properties, such as fluorescently labeled probes for bioimaging, or for attaching drugs to peptides to create targeted therapeutic agents. chemimpex.comwiley.com By enabling site-specific modifications, this compound plays a key role in the development of sophisticated biomolecular tools and therapeutics, thereby broadening the scope of what can be achieved in chemical biology and medicinal chemistry. chemimpex.comacs.org
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (2S)-2-[(tert-butoxy)carbonylamino]-3-[4-(prop-2-en-1-yloxy)phenyl]propanoic acid |
| CAS Number | 127132-38-1 |
| Molecular Formula | C17H23NO5 |
| Molecular Weight | 321.37 g/mol |
| Appearance | White crystalline powder |
| Resistance Feature | Resistant to Claisen rearrangement in water |
Data sourced from multiple chemical suppliers and databases. creative-peptides.comlookchem.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRRNENSHUFZBH-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Orthogonal Protecting Group Chemistry of Boc O Allyl L Tyrosine
Role and Selectivity of the Nα-tert-Butyloxycarbonyl (Boc) Group
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the α-amino (Nα) function of amino acids in peptide synthesis. nih.govwikipedia.org Its primary role is to prevent the nucleophilic amino group from engaging in unwanted reactions, such as self-polymerization, during the activation and coupling of the carboxylic acid group to the growing peptide chain. peptide.combiosynth.com
The selectivity of the Boc group is rooted in its lability to moderately strong acids. wikipedia.org It is typically removed using reagents like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). google.comwikipedia.org The mechanism involves protonation of the carbonyl oxygen or the ether oxygen of the carbamate (B1207046), followed by the elimination of a stable tert-butyl cation, which subsequently decomposes to isobutylene (B52900) and a proton. The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine. wikipedia.org
Crucially, the Boc group is stable under the conditions used to remove other classes of protecting groups. It is resistant to the basic conditions (e.g., piperidine (B6355638) in DMF) used to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group and, most importantly for Boc-O-allyl-L-tyrosine, it is completely stable to the palladium-catalyzed conditions required for O-allyl group removal. google.comthieme-connect.de This mutual exclusivity of deprotection conditions forms the basis of its orthogonality with the allyl group, allowing for precise, sequential chemical manipulations. google.comgoogle.com
Table 1: Properties of the Nα-Boc Protecting Group
| Property | Description | References |
| Function | Temporary protection of the Nα-amino group of an amino acid. | peptide.combiosynth.com |
| Cleavage Conditions | Strong to moderate acids (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM), HCl in Methanol). | google.comwikipedia.org |
| Stability | Stable to basic conditions (e.g., Piperidine) and nucleophiles. | thieme-connect.de |
| Orthogonality | Orthogonal to Fmoc (base-labile) and Allyl (Pd(0)-labile) protecting groups. | google.comthieme-connect.degoogle.com |
Applications of Boc O Allyl L Tyrosine in Peptide Synthesis and Protein Engineering
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
Boc-O-allyl-L-tyrosine is particularly well-suited for Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the artificial production of peptides. sigmaaldrich.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The use of protecting groups is essential to prevent unwanted side reactions during the coupling steps. peptide.com
Compatibility with Fmoc and Boc SPPS Schemes
This compound is primarily designed for use in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) SPPS strategy. sigmaaldrich.comiris-biotech.de In this scheme, the temporary Nα-Boc group is removed with a mild acid like trifluoroacetic acid (TFA) at each step of the peptide chain elongation. iris-biotech.de The allyl side-chain protection is stable to these conditions.
While less common, the allyl protecting group can also be compatible with the Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategy. iris-biotech.desigmaaldrich.com In Fmoc chemistry, the Nα-Fmoc group is removed with a base, typically piperidine (B6355638). rsc.org The allyl group is stable to these basic conditions. nih.gov This allows for the potential use of this compound in a hybrid or "orthogonal" protection scheme where both Fmoc and Boc strategies are combined to achieve specific synthetic goals. rsc.org However, the availability of a wider range of non-canonical amino acids and orthogonal protecting groups often makes Fmoc-SPPS the preferred method for complex peptide modifications. iris-biotech.de
Site-Specific Incorporation as an Unnatural Amino Acid (UAA) in Proteins
Beyond its use in synthetic peptide chemistry, the deprotected form, O-allyl-L-tyrosine, can be incorporated into proteins as an unnatural amino acid (UAA). iupac.org This powerful technique, known as genetic code expansion, allows for the introduction of novel chemical functionalities into proteins, thereby expanding their structural and functional properties. nih.govnih.gov
Genetic Code Expansion Techniques for O-allyl-L-tyrosine
Genetic code expansion enables the site-specific incorporation of UAAs into a growing polypeptide chain during protein translation. nih.govfrontiersin.org This is typically achieved by repurposing a stop codon, most commonly the amber stop codon (UAG), to encode for the UAA. google.combiorxiv.org When O-allyl-L-tyrosine is supplied to the cellular machinery, it can be incorporated at the position of the amber codon in the target gene, leading to the production of a protein containing this specific UAA. iupac.orgfrontiersin.org
Conformational Control and Structural Impact of O-allyl-L-tyrosine Incorporation in Peptides and Proteins
The introduction of O-allyl-L-tyrosine into peptides and proteins can influence their three-dimensional structure and conformational dynamics. The size and chemical nature of the allyl group can introduce steric effects and alter non-covalent interactions within the biomolecule. rsc.org
The incorporation of modified amino acids can be a strategy to stabilize specific secondary structures, such as α-helices or β-turns, or to disrupt them. nih.govmdpi.comuq.edu.au The allyl group, with its alkene functionality, offers a site for further chemical reactions like olefin metathesis, which can be used to create cyclic peptides or cross-linked proteins, thereby imposing significant conformational constraints. iupac.orgrsc.org The altered conformation resulting from the presence of O-allyl-L-tyrosine can, in turn, impact the protein's stability, enzymatic activity, or its interactions with other molecules. nih.gov
Advanced Functionalization and Bioconjugation Strategies Utilizing Boc O Allyl L Tyrosine
Click Chemistry Applications of the Allyl Group
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for biological applications. The allyl group of Boc-O-allyl-L-tyrosine can participate in several types of click reactions, enabling the attachment of various molecular probes, tags, or therapeutic agents.
Inverse Electron Demand Diels-Alder Reactions with Tetrazines
The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful bioorthogonal ligation tool known for its exceptionally fast reaction rates and high selectivity. sigmaaldrich.comrsc.org This reaction typically involves the [4+2] cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile, like the alkene of the O-allyl group. sigmaaldrich.comnih.gov The primary advantage of the IEDDA reaction is that it proceeds rapidly under physiological conditions without the need for a catalyst and releases dinitrogen as the only byproduct. sigmaaldrich.com
The kinetics of the IEDDA reaction are governed by the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. rsc.org The reaction of tetrazines with strained alkenes or alkynes has been widely used for bioconjugation. sigmaaldrich.com While the unactivated alkene of the O-allyl group is less reactive than strained dienophiles, the reaction can still proceed effectively, especially with highly reactive tetrazine derivatives. rsc.org
Table 1: Key Features of Inverse Electron Demand Diels-Alder (IEDDA) Reactions
| Feature | Description |
| Reactants | Electron-deficient diene (e.g., 1,2,4,5-tetrazine) and an electron-rich dienophile (e.g., alkene). sigmaaldrich.com |
| Reaction Type | [4+2] cycloaddition. sigmaaldrich.com |
| Key Advantages | Catalyst-free, fast kinetics, high selectivity, bioorthogonal, irreversible. sigmaaldrich.comrsc.org |
| Byproduct | Dinitrogen (N₂). sigmaaldrich.com |
| Application | Bioconjugation, protein labeling, imaging, materials science. rsc.orgrsc.org |
Photo-Click Chemistry with O-allyl-tyrosine Derivatives
Photo-click chemistry introduces an additional layer of control over ligation reactions by using light to trigger the formation of a reactive species. nih.gov A prominent example is the tetrazole-ene cycloaddition, where UV light irradiation of a 2,5-diaryl tetrazole generates a highly reactive nitrile imine intermediate. sci-hub.seresearchgate.net This intermediate can then undergo a [3+2] cycloaddition with an alkene, such as the one present in O-allyl-tyrosine, to form a stable pyrazoline adduct. researchgate.netresearchgate.net
This photo-inducible reaction has been successfully employed for the site-specific labeling of proteins. In a notable study, O-allyl-tyrosine was genetically encoded into a protein in E. coli. researchgate.netnih.gov Subsequent irradiation with UV light in the presence of a tetrazole derivative resulted in the selective labeling of the target protein. researchgate.netnih.gov While the initial reaction with the unactivated alkene of O-allyl-tyrosine was relatively slow, the reaction rate could be significantly enhanced by modifying the electronic properties of the tetrazole. sci-hub.senih.gov For instance, introducing electron-donating groups on the phenyl rings of the tetrazole increases the HOMO energy of the photogenerated nitrile imine, leading to a much faster cycloaddition. sci-hub.senih.gov
Table 2: Comparison of Tetrazole Reactivity in Photo-Click Chemistry
| Tetrazole Derivative | Second-Order Rate Constant (k₂) with Allyl Phenyl Ether | Fold Increase vs. Unsubstituted |
| 5-phenyl-2-(4-(methoxycarbonyl)phenyl)tetrazole | 0.00202 M⁻¹s⁻¹ nih.gov | 1x |
| 2-(p-methoxyphenyl)-5-phenyltetrazole | 0.79 M⁻¹s⁻¹ sci-hub.se | ~391x |
Ruthenium-Catalyzed Alkene-Alkyne Cross-Coupling in Biologically Relevant Media
Transition metal-catalyzed reactions offer another avenue for the functionalization of the allyl group. Cationic cyclopentadienyl (B1206354) Ru(II) catalysts have been shown to efficiently promote the intermolecular cross-coupling of alkenes and alkynes in aqueous and biologically relevant media, such as cell culture medium (DMEM). rsc.orgrsc.orgnih.gov This Alder-ene type reaction proceeds via a ruthenacyclopentene intermediate and is tolerant of a wide array of functional groups. rsc.org
The utility of this method for bioconjugation has been demonstrated through the successful coupling of N-Boc-O-allyl-tyrosine with an alkyne partner in a water-tetrahydrofuran mixture. rsc.orgresearchgate.net The reaction, catalyzed by 10 mol% of a ruthenium complex, yielded the corresponding diene product in 62% yield. rsc.orgresearchgate.net This C-C bond-forming reaction expands the toolbox of bioorthogonal chemistry, providing a novel strategy for labeling biomolecules. rsc.orgrsc.orgnih.gov
Transition Metal-Mediated O-Alkylation and Cross-Coupling Reactions
Beyond click chemistry, transition metals can directly mediate the modification of tyrosine residues, either through the functionalization of the native phenol (B47542) or by leveraging the reactivity of a pre-installed O-allyl group.
Palladium-Catalyzed Allylic O-Alkylation of Tyrosine Residues
A novel protein modification strategy involves the palladium-catalyzed allylic alkylation of tyrosine residues. nih.govcapes.gov.br This method utilizes electrophilic π-allylpalladium intermediates generated from allylic acetate (B1210297) or carbamate (B1207046) precursors. nih.gov The reaction can be performed in aqueous solution at room temperature, making it suitable for modifying proteins under physiological conditions. nih.gov The selectivity of this reaction for tyrosine has been confirmed through trypsin digest analysis of modified proteins like chymotrypsinogen A. nih.gov This technique allows for the installation of various moieties onto proteins, including fluorescent tags and hydrophobic chains for creating synthetic lipoproteins. nih.gov
Ruthenium-Catalyzed Reactions with O-allyl-L-tyrosine
Ruthenium catalysts are not only effective for alkene-alkyne cross-coupling but also for other transformations relevant to bioconjugation. For example, ruthenium complexes can catalyze redox-neutral isomerization of allylic alcohols to ketones inside living cells. acs.orgnih.gov While this specific reaction does not directly involve O-allyl-tyrosine, it highlights the potential of ruthenium catalysis for bioorthogonal transformations. The aforementioned ruthenium-catalyzed alkene-alkyne coupling with N-Boc-O-allyl-tyrosine serves as a prime example of how this metal can be used to specifically functionalize this modified amino acid in a biological context. rsc.orgresearchgate.net The reaction's compatibility with aqueous media and complex biological components underscores its potential for in vitro and in vivo applications. rsc.orgrsc.orgnih.gov
Table 3: Summary of Transition Metal-Mediated Reactions
| Reaction | Metal Catalyst | Substrate(s) | Product | Key Feature |
| Allylic O-Alkylation | Palladium nih.gov | Tyrosine residue, Allyl acetate/carbamate | O-alkylated tyrosine | Modifies native tyrosine residues in aqueous solution. nih.gov |
| Alkene-Alkyne Cross-Coupling | Ruthenium rsc.org | N-Boc-O-allyl-tyrosine, Alkyne | Diene | Bioorthogonal C-C bond formation in aqueous media. rsc.orgresearchgate.net |
Enzymatic and Chemoselective Bioconjugation Approaches via Tyrosine Modifications
The phenolic side chain of tyrosine offers a unique chemical handle for protein modification, distinct from the more commonly targeted lysine (B10760008) and cysteine residues. acs.orgrsc.org Its modification enables the introduction of a wide array of functionalities for applications in therapeutics, diagnostics, and materials science. chemimpex.com Strategies leveraging protected amino acids, such as this compound, are instrumental in these advanced bioconjugation techniques. chemimpex.comnih.gov These approaches can be broadly categorized into enzymatic and chemoselective methods, which provide a high degree of control and specificity under mild, biologically compatible conditions. rsc.orgcam.ac.uk
Enzymatic Approaches: Tyrosinase-Mediated Modification
Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols. nih.govvtt.fi In the context of bioconjugation, tyrosinase oxidizes the phenol side chain of tyrosine residues to a highly reactive ortho-quinone. nih.govnih.gov This process occurs in two steps: a slower hydroxylation of tyrosine to L-DOPA, followed by a faster oxidation to the corresponding o-quinone. nih.gov This in situ-generated quinone is a potent electrophile that can readily react with various nucleophiles or participate in cycloaddition reactions. nih.gov
This enzymatic activation allows for the site-selective modification of peptides and proteins at accessible N- or C-terminal tyrosine residues. nih.gov The generated o-quinones can be coupled with nucleophiles such as anilines and secondary amines to form stable covalent bonds. nih.gov An alternative strategy involves the controlled enzymatic conversion of tyrosines into catechols, which can then be "clicked" onto molecules containing boronic acids, forming reversible boronic esters. nih.gov This method was successfully used to conjugate hyaluronic acid to peptides and the protein ovalbumin. nih.gov
| Strategy | Enzyme | Substrate | Key Reagents | Outcome |
| Oxidative Coupling | Tyrosinase | Tyrosine-tagged proteins/peptides | Dissolved O₂, various nucleophiles (e.g., anilines) | Covalent modification via o-quinone intermediate. nih.gov |
| Catechol-Boronic Acid Ligation | Tyrosinase | HA-tagged ovalbumin, Tyrosine-containing peptides | Boronic acid-containing hyaluronic acid (HyA) | Reversible bioconjugation forming boronic esters. nih.gov |
| Protein Cross-linking | Trichoderma reesei Tyrosinase | β-casein | Dissolved O₂ | Polymerization and cross-linking of protein molecules. vtt.fi |
Chemoselective Bioconjugation Strategies
Chemoselective methods offer an alternative to enzymatic approaches, often utilizing transition metal catalysts or photo-activated reagents to achieve high specificity.
Palladium-Catalyzed Reactions
Palladium catalysis provides a versatile platform for both the modification of tyrosine and the removal of protecting groups under bioorthogonal conditions. rsc.org One key strategy involves the palladium-catalyzed allylic alkylation of the tyrosine phenol group. rsc.orgnih.gov This reaction uses an electrophilic π-allyl palladium complex, generated from an allylic acetate or carbamate precursor, to form a stable ether linkage with the tyrosine hydroxyl group. nih.govacs.org The reaction proceeds selectively at tyrosine residues under mild aqueous conditions. rsc.org
Conversely, the allyl group, as found in this compound, can serve as a protecting group that is removable via palladium-catalyzed deallylation. rsc.orgrsc.org This "uncaging" strategy is highly valuable in chemical biology for releasing active molecules or revealing a functional group at a specific site and time. rsc.orgpitt.edu The reaction can be performed in fully aqueous conditions and even within living cells, highlighting its bioorthogonal nature. rsc.orgrsc.orgnih.gov
| Strategy | Catalyst System | Substrate Type | Conditions | Application |
| Tyrosine O-Alkylation | Pd(OAc)₂ / Allylic acetate | Chymotrypsinogen A | pH 8.5–9, 45 min, room temp | Covalent modification of surface-accessible tyrosines. rsc.orgnih.gov |
| Allyl Group Uncaging | [Pd(allyl)Cl]₂ / Glutathione | Allyl-protected peptides (Asp/Glu) | Fully aqueous | Post-ligation deprotection. rsc.org |
| Fluorescent Probe Release | PdCl₂ / dppf | Allyl-protected coumarin (B35378) probe (DIPA-NcoumA) | Cellular environment | Bioorthogonal activation of fluorescent probes. rsc.org |
| Bioorthogonal Uncaging | Pd(OAc)₂-iPhos | Allyl Pittsburgh Green ether | Living cells in complete culture media | Intracellular uncaging with high catalytic activity. pitt.edu |
Diazonium Salt Coupling
Azo coupling using aryl diazonium salts is a metal-free method for the chemoselective modification of tyrosine. acs.org The electron-rich phenol ring of tyrosine readily undergoes electrophilic aromatic substitution with diazonium salts to form stable azo bonds. acs.org This reaction is effective under mild conditions and can be highly specific for tyrosine, particularly when the pH is controlled to be slightly acidic (e.g., pH 4.5), which minimizes side reactions with other nucleophilic residues like lysine or histidine. acs.orgrsc.orgacs.org This technique has been employed to conjugate polymers, such as polyethylene (B3416737) glycol (PEG), to peptides and for the attachment of radiometal chelators for imaging applications. acs.orgacs.org
| Strategy | Key Reagent | Substrate | Conditions | Outcome/Application |
| Peptide PEGylation | Diazonium salt-terminated mPEG | [d-ala2]-leucine enkephalin, Salmon calcitonin | pH 4.5, 0 °C | Site-specific polymer conjugation at tyrosine. acs.org |
| Radiolabeling | ⁶⁴Cu- and ⁶⁸Ga-labeled NOTA-diazonium salts | Tyrosine, peptides, proteins | Mild aqueous conditions | Incorporation of radionuclides for PET imaging. acs.org |
Photo-Induced Modifications
Light-triggered reactions provide exceptional spatiotemporal control over bioconjugation. sci-hub.se Photoredox catalysis, for instance, can enable the site-selective modification of native proteins. nih.gov Using a water-soluble photocatalyst like lumiflavin, a phenoxazine (B87303) dialdehyde (B1249045) tag was shown to oxidatively couple with a single tyrosine residue, even in proteins containing multiple tyrosines. nih.gov This method installs a bioorthogonal aldehyde handle that can be further functionalized using well-established chemistries. nih.gov Another approach involves the photo-induced cycloaddition between a tetrazole and an alkene. sci-hub.se In this context, a protein containing an O-allyl-tyrosine residue, installed using a precursor like this compound, can serve as the alkene reaction partner for precise, light-mediated ligation. sci-hub.se
| Strategy | Key Reagents/Catalyst | Substrate | Conditions | Outcome |
| Photoredox C-N Bond Formation | Lumiflavin (photocatalyst), Phenoxazine dialdehyde tag | Various native proteins | Visible light irradiation | Site-selective installation of a bioorthogonal aldehyde group. nih.gov |
| Photo-induced Tetrazole-Alkene Cycloaddition | Tetrazole, O-allyl-tyrosine-containing protein | UV light | Aqueous solution | Covalent ligation via cycloaddition. sci-hub.se |
Boc O Allyl L Tyrosine in Chemical Biology and Drug Discovery
Boc-O-allyl-L-tyrosine is a synthetically modified amino acid that serves as a crucial building block in the fields of chemical biology and drug discovery. Its structure incorporates two key features: the tert-butyloxycarbonyl (Boc) protecting group on the amine and an allyl group protecting the phenolic hydroxyl of the tyrosine side chain. The Boc group provides stability and facilitates controlled, stepwise assembly in peptide synthesis, while the allyl group offers a unique chemical handle for selective deprotection and further functionalization. chemimpex.com These characteristics make it a versatile tool for creating complex molecules with specific biological functions.
Future Perspectives and Emerging Research Directions
Expanding the Repertoire of Boc-O-allyl-L-tyrosine Derivatives
The inherent versatility of this compound makes it an ideal scaffold for the synthesis of a diverse array of derivatives. The allyl group, in particular, serves as a reactive handle for a multitude of chemical transformations, allowing for the introduction of various functionalities.
One promising area of research involves the modification of the allyl group itself. For instance, the replacement of the O-methyl group in cryptophycin (B1240208) analogues with an O-(allyloxyethyl) moiety has been explored. beilstein-journals.org This seemingly subtle change can have a profound impact on the biological activity of the resulting molecule. beilstein-journals.org Furthermore, the synthesis of other unnatural tyrosine derivatives is an active area of investigation. nih.gov For example, the development of a rapid, three-step synthesis of Boc-2',6'-dimethyl-l-tyrosine utilizing a microwave-assisted Negishi coupling highlights the ongoing efforts to create novel tyrosine analogues with potentially enhanced properties. nih.gov
The Boc protecting group, while standard, can also be strategically replaced or modified to suit specific synthetic needs. peptide.com While the Boc group is cleaved under acidic conditions, the development of orthogonal protecting group strategies allows for selective deprotection of different parts of a molecule. wikipedia.orgorganic-chemistry.org This is particularly crucial in the synthesis of complex peptides where multiple reactive functional groups must be selectively addressed. peptide.com
The exploration of different protecting groups for the tyrosine side chain is another avenue for expanding the derivative library. While the allyl ether is valuable due to its stability under both acidic and basic conditions used in Boc and Fmoc peptide synthesis strategies, other protecting groups like benzyl (B1604629) (Bzl) ethers and their halogenated counterparts offer alternative deprotection profiles. peptide.comthieme-connect.de For example, O-benzyl-protected tyrosine is stable to the basic conditions of Fmoc chemistry but less so to the acidic conditions of Boc chemistry. thieme-connect.de In contrast, derivatives like O-(2,6-dichlorobenzyl)tyrosine exhibit greater stability, making them well-suited for Boc-based syntheses. peptide.com
The synthesis of phospho-amino acid analogues represents another exciting frontier. diva-portal.org Researchers have developed a single-step allyl-phosphoester protection/Pd-mediated deprotection strategy to create a library of phosphoserine and phosphotyrosine analogues. diva-portal.org This work underscores the potential of leveraging the chemistry of this compound to access phosphorylated derivatives, which are crucial for studying cellular signaling pathways.
| Derivative | Key Modification | Synthetic Advantage/Application |
| Boc-L-m-Tyr(All)-OH | meta-substituted allyl group | Building block for therapeutic peptides, particularly in cancer research. chemimpex.com |
| Boc-2',6'-dimethyl-L-tyrosine | Dimethylated aromatic ring | Used in the development of synthetic opioid ligands with superior potency. nih.gov |
| O-(allyloxyethyl) cryptophycin analogue | Modified allyl ether | Potential for enhanced cytotoxicity in cancer therapy. beilstein-journals.org |
| Phosphotyrosine analogues | Phosphorylated side chain | Probing phosphorylation-mediated biological processes. diva-portal.org |
| Boc-Tyr(Bzl)-OH | Benzyl ether protection | Utilized in both Boc and Fmoc peptide synthesis strategies. peptide.comthieme-connect.de |
Integration into Next-Generation Bioconjugation Platforms
Bioconjugation, the covalent linking of two molecules, at least one of which is a biomolecule, is a cornerstone of modern biotechnology and medicine. ru.nl this compound and its derivatives are increasingly being recognized for their potential in developing novel bioconjugation strategies. chemimpex.comchemimpex.comchemscene.com The allyl group provides a bioorthogonal handle that can be selectively modified in the presence of other functional groups found in biological systems. researchgate.net
One of the key advantages of using allyl-protected tyrosine is the ability to perform transition metal-mediated reactions, such as palladium-catalyzed allylation. nih.gov This approach allows for the site-specific modification of peptides and proteins. For instance, the reaction of tyrosine with an electrophilic π-allyl palladium complex results in O-alkylation of the tyrosine residue. nih.gov This method has been successfully used to modify chymotrypsinogen. nih.gov
The development of novel bioorthogonal reactions is a major focus in the field. While established methods like copper-catalyzed azide-alkyne cycloaddition ("click chemistry") are widely used, there is a continuous search for new reactions with improved kinetics and orthogonality. researchgate.net The allyl group of this compound offers a platform for exploring such novel ligation chemistries. For example, cross-metathesis reactions on peptides containing S-allyl 4-thiolphenylalanine have been shown to proceed under milder conditions than those required for O-allyl tyrosine. researchgate.net
Furthermore, the incorporation of unnatural amino acids with unique functionalities is a powerful tool in protein engineering and bioconjugation. nih.gov this compound can be incorporated into proteins, and the allyl group can then be used for subsequent modifications, such as the attachment of fluorophores, drugs, or polyethylene (B3416737) glycol (PEG) chains for PEGylation. acs.org This strategy allows for the creation of proteins with tailored properties for applications in therapeutics, diagnostics, and materials science. lookchem.com
The integration of this compound into solid-phase peptide synthesis (SPPS) workflows further enhances its utility in bioconjugation. sigmaaldrich.com The ability to synthesize peptides containing a site-specifically incorporated allyl group opens up possibilities for creating complex bioconjugates with precise control over the location of modification. uow.edu.au
| Bioconjugation Method | Key Reagents/Reaction | Application |
| Palladium-Catalyzed O-Alkylation | π-allyl palladium complex | Site-specific modification of proteins. nih.gov |
| Mannich-type Reactions | Substituted aniline, aldehyde | Attachment of fluorophores and synthetic peptides. nih.gov |
| Diazonium Coupling | Diazonium salt-terminated polymers | Direct polymer conjugation (PEGylation) to peptides. acs.org |
| Cross-Metathesis | Grubbs catalyst | Formation of cyclic peptides and modification of S-allyl derivatives. researchgate.netuow.edu.au |
Translational Research and Industrial Applications of this compound Chemistry
The advancements in the synthesis of this compound derivatives and their integration into bioconjugation platforms are paving the way for significant translational research and industrial applications. jk-sci.com The ability to create novel peptides and proteins with enhanced properties has far-reaching implications in medicine, materials science, and beyond. chemimpex.comlookchem.com
In the pharmaceutical industry, this compound is a valuable intermediate in the synthesis of various drug candidates. lookchem.com Its use as a building block for peptide-based drugs is particularly noteworthy, as it can contribute to improved stability, efficacy, and specificity. chemimpex.comlookchem.com For example, its incorporation into opioid peptidomimetics has led to the development of ligands with superior potency at opioid receptors. nih.gov The resistance of some derivatives to enzymatic degradation, such as the Claisen rearrangement, makes them attractive for developing more stable and effective drugs. lookchem.com
The application of this compound extends to the development of novel materials. lookchem.com Its unique chemical properties can be harnessed to create materials with specific characteristics, such as enhanced stability or resistance to chemical reactions. lookchem.com This opens up possibilities for its use in advanced materials for various industries. lookchem.com
Furthermore, the biocatalytic derivatization of L-tyrosine is an emerging area with significant industrial potential. sci-hub.se While not directly involving this compound, the enzymatic production of tyrosine derivatives highlights the growing interest in sustainable and efficient methods for synthesizing valuable chemicals. sci-hub.se The knowledge gained from studying the chemical synthesis of this compound and its derivatives can inform the development of novel biocatalysts for industrial-scale production. sci-hub.se
The cosmetic industry is also exploring the potential of tyrosine derivatives. chemimpex.com Their antioxidant properties and potential role in skin health make them interesting candidates for anti-aging formulations and other cosmetic products. chemimpex.com
Q & A
Q. What strategies enable the integration of this compound into bioorthogonal chemistry for targeted drug delivery systems?
- Methodological Answer :
- Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate allyl-bearing peptides to azide-functionalized nanoparticles .
- In Vivo Studies : Validate biocompatibility and targeting efficiency in murine models using radiolabeled (e.g., ¹⁸F) derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
